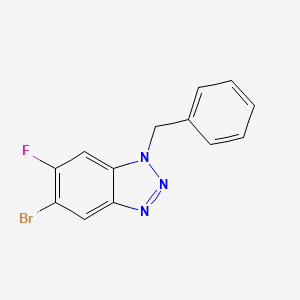

1-Benzyl-5-bromo-6-fluorobenzotriazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-5-bromo-6-fluorobenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrFN3/c14-10-6-12-13(7-11(10)15)18(17-16-12)8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZWFCMDDNXPTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC(=C(C=C3N=N2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742915 | |

| Record name | 1-Benzyl-5-bromo-6-fluoro-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-70-3 | |

| Record name | 1H-Benzotriazole, 5-bromo-6-fluoro-1-(phenylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-5-bromo-6-fluoro-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Benzyl-5-bromo-6-fluorobenzotriazole: A Technical Deep Dive for Advanced Research

For Immediate Release: SHANGHAI, CN – January 15, 2026 – This technical guide provides a comprehensive overview of 1-Benzyl-5-bromo-6-fluorobenzotriazole, a halogenated N-benzylbenzotriazole derivative of significant interest to researchers and scientists in the fields of medicinal chemistry and drug development. While this compound is cataloged under CAS number 1365272-70-3, detailed public data regarding its synthesis, properties, and applications remains sparse, positioning it as a frontier molecule for novel research endeavors. This document synthesizes established principles of benzotriazole chemistry to project a theoretical and practical framework for its study.

Introduction: The Benzotriazole Scaffold in Modern Drug Discovery

Benzotriazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their versatile biological activities and synthetic accessibility.[1][2] The fused heterocyclic system, consisting of a benzene ring and a 1,2,3-triazole ring, provides a unique three-dimensional structure with multiple points for functionalization. This allows for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[3][4] Benzotriazole-containing compounds have demonstrated a wide pharmacological spectrum, including antifungal, anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3] The introduction of a benzyl group at the N1-position and halogen atoms on the carbocyclic ring, as seen in this compound, is a strategic design element to modulate lipophilicity, metabolic stability, and target-binding affinity.

Physicochemical & Structural Characteristics

Based on its chemical structure, this compound (Molecular Formula: C₁₃H₉BrFN₃, Molecular Weight: 306.13 g/mol ) is anticipated to be a crystalline solid with moderate to low solubility in water and good solubility in common organic solvents.[5][6] The presence of bromine and fluorine atoms is expected to influence its crystal packing and contribute to its overall electronic profile.

| Property | Predicted Value/Information | Source |

| CAS Number | 1365272-70-3 | [5][6] |

| Molecular Formula | C₁₃H₉BrFN₃ | [5][6] |

| Molecular Weight | 306.13 g/mol | [5][6] |

| Appearance | White to off-white crystalline solid | Inferred |

| Solubility | Soluble in DMSO, DMF, Methanol | Inferred |

| Melting Point | Not publicly available | |

| Boiling Point | Not publicly available |

Proposed Synthesis Pathway

A definitive, peer-reviewed synthesis protocol for this compound is not currently available in the public domain. However, based on established methodologies for benzotriazole synthesis, a plausible two-step synthetic route can be proposed. This pathway leverages the classical diazotization of an ortho-phenylenediamine followed by N-alkylation.

Step 1: Synthesis of 5-Bromo-6-fluorobenzotriazole

The initial step involves the formation of the benzotriazole ring from the precursor 4-Bromo-5-fluoro-1,2-phenylenediamine. This is typically achieved through a diazotization reaction using sodium nitrite in an acidic medium, such as acetic acid. The in situ generated nitrous acid reacts with one of the amino groups to form a diazonium salt, which then undergoes intramolecular cyclization with the adjacent amino group to yield the benzotriazole ring.

Caption: Synthesis of the benzotriazole core.

Step 2: N-Benzylation of 5-Bromo-6-fluorobenzotriazole

The second step is the regioselective N-alkylation of the newly formed 5-Bromo-6-fluorobenzotriazole with benzyl bromide. This reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The base deprotonates the N-H of the triazole ring, creating a nucleophilic anion that subsequently attacks the benzylic carbon of benzyl bromide in an SN2 reaction to yield the final product, this compound. It is important to note that N-alkylation can potentially occur at the N1 or N2 position of the triazole ring, and the reaction conditions may influence the regioselectivity.

Caption: Introduction of the benzyl group.

Potential Applications in Research and Development

Given the established biological activities of halogenated and N-substituted benzotriazoles, this compound represents a promising candidate for various research applications:

-

Anticancer Drug Discovery: The benzotriazole scaffold is present in several anticancer agents.[7][8] The unique substitution pattern of this molecule could lead to the development of novel kinase inhibitors or compounds that induce apoptosis in cancer cells.[8][9]

-

Antimicrobial Research: Halogenated benzotriazoles have shown potent activity against a range of bacterial and fungal pathogens.[7] This compound could be screened for its efficacy against drug-resistant strains.

-

Probe for Chemical Biology: As a novel molecular entity, it could serve as a tool to probe specific biological pathways or as a starting point for the development of new affinity-based probes.

Experimental Protocols: A Projected Approach

While specific experimental data is unavailable, the following protocols are proposed based on standard laboratory practices for analogous compounds.

Protocol 1: Synthesis of this compound

-

Step A: Synthesis of 5-Bromo-6-fluorobenzotriazole:

-

Dissolve 4-bromo-5-fluoro-1,2-phenylenediamine (1.0 eq) in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Pour the reaction mixture into ice-water and collect the precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

-

-

Step B: N-Benzylation:

-

To a solution of 5-bromo-6-fluorobenzotriazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add benzyl bromide (1.2 eq) dropwise.

-

Heat the reaction mixture to 60-80 °C and monitor by TLC.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol 2: Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for ¹H NMR, ¹³C NMR, and ¹⁹F NMR analysis to confirm the structure.

-

Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Analyze the compound to identify characteristic functional group vibrations.

-

Melting Point Analysis: Determine the melting point of the crystalline solid.

Safety and Handling

As with any novel chemical compound, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. A comprehensive safety data sheet (SDS) should be consulted if available from a commercial supplier.

Conclusion

This compound stands as a molecule with significant untapped potential. Its unique combination of a proven pharmacophore, the benzotriazole ring, with strategic halogenation and N-benzylation makes it an attractive target for further investigation. The proposed synthetic pathway and characterization protocols provide a solid foundation for researchers to explore the chemical and biological properties of this intriguing compound, potentially leading to new discoveries in medicinal chemistry and beyond.

References

-

Benzotriazole in medicinal chemistry: An overview. (n.d.). SciSpace. Retrieved from [Link]

-

1-Benzyl-5-bromo-6-fluorobenzimidazole, min 98%, 1 gram. (n.d.). CP Lab Safety. Retrieved from [Link]

-

This compound. (n.d.). Chemsigma. Retrieved from [Link]

-

An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (n.d.). Retrieved from [Link]

-

Benzotriazole in Medicinal Chemistry. (2011). ResearchGate. Retrieved from [Link]

-

(Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. (2023). MDPI. Retrieved from [Link]

-

Benzotriazole: An overview on its versatile biological behavior. (2018). PubMed Central. Retrieved from [Link]

-

Synthesis of Novel Fluorine Substituted Isolated and Fused Heterobicyclic Nitrogen Systems Bearing 6-(2'-Phosphorylanilido)-1,2,4-Triazin-5-One Moiety as Potential Inhibitor towards HIV-1 Activity. (2014). Scirp.org. Retrieved from [Link]

-

1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2023). MDPI. Retrieved from [Link]

-

1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2023). PubMed. Retrieved from [Link]

-

1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2023). ResearchGate. Retrieved from [Link]

Sources

- 1. 1365272-70-3|this compound|BLD Pharm [bldpharm.com]

- 2. scispace.com [scispace.com]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. chemwhat.com [chemwhat.com]

- 6. 1365272-70-3 this compound [chemsigma.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Substituted Benzotriazoles in Modern Chemistry

The benzotriazole scaffold, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives are integral to a wide array of therapeutic agents, demonstrating antifungal, antiviral, and anticancer properties.[2] The true versatility of this scaffold is unlocked through substitution, where the addition of functional groups to the benzene and triazole rings allows for the fine-tuning of its physicochemical and biological properties.

Halogenation, in particular, is a powerful strategy for modulating a molecule's electronic profile, reactivity, and binding interactions.[3] The introduction of bromine and fluorine atoms, as seen in 1-Benzyl-5-bromo-6-fluorobenzotriazole , creates a unique chemical entity with significant potential. The benzyl group further adds to its structural complexity, influencing solubility and offering potential for specific steric and electronic interactions. This guide provides a comprehensive overview of the core chemical properties, synthesis, and potential applications of this strategically designed molecule, offering insights for researchers in drug discovery and synthetic chemistry.

Core Chemical Properties

A clear understanding of a compound's fundamental properties is the bedrock of its application. The key identifiers and physical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1365272-70-3 | [2][3][4] |

| Molecular Formula | C₁₃H₉BrFN₃ | [4] |

| Molecular Weight | 306.13 g/mol | [2][4] |

| Appearance | Data not available; typically a white to off-white or light yellow solid. | N/A |

| Melting Point | Data not available in searched literature. | N/A |

| Boiling Point | Data not available in searched literature. | N/A |

| Solubility | Expected to be soluble in various organic solvents. | [5] |

Synthesis and Structural Elucidation

Plausible Synthetic Pathway

The synthesis logically proceeds by first forming the substituted benzotriazole core, followed by N-alkylation.

-

Formation of 4-Bromo-5-fluorobenzene-1,2-diamine: This starting material would likely be synthesized from a commercially available fluorinated and brominated benzene derivative through nitration and subsequent reduction of the nitro groups to amines.

-

Diazotization and Cyclization: The core benzotriazole ring is classically formed by treating an o-phenylenediamine with a diazotizing agent, such as sodium nitrite, in an acidic medium like acetic acid.[4] The resulting 5-bromo-6-fluorobenzotriazole exists as a mixture of 1H and 2H tautomers.

-

N-Benzylation: The final step is the alkylation of the triazole nitrogen with benzyl bromide or benzyl chloride. This reaction is typically carried out in the presence of a base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent (e.g., DMF or THF).[2] This step yields a mixture of N1 and N2-benzyl isomers, which would require chromatographic separation to isolate the desired this compound.

Caption: Plausible synthetic route to this compound.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the structure of the synthesized molecule. Based on its structure, the following spectral data can be predicted:

| Technique | Expected Observations |

| ¹H NMR | - ~5.8 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl group. - ~7.3-7.5 ppm (m, 5H): Aromatic protons of the phenyl ring on the benzyl group. - ~7.8-8.2 ppm (m, 2H): Aromatic protons on the substituted benzotriazole ring. |

| ¹³C NMR | - ~50 ppm: Methylene carbon (-CH₂-). - ~110-145 ppm: Multiple signals corresponding to the aromatic carbons of the benzotriazole and benzyl rings. Signals for carbons attached to fluorine and bromine will show characteristic splitting and shifts. |

| Mass Spec (EI) | - m/z ~305/307: Molecular ion peaks (M⁺ and M⁺+2) in an approximate 1:1 ratio, which is the characteristic isotopic signature of a monobrominated compound. - m/z 91: A prominent fragment corresponding to the benzyl cation [C₇H₇]⁺. |

Reactivity and Field-Proven Insights

The chemical behavior of this compound is dictated by the interplay of its three key components: the benzotriazole core, the benzyl substituent, and the halogen atoms.

-

Benzotriazole Core: This aromatic system is generally stable but can undergo further electrophilic substitution, although the existing electron-withdrawing halogens will deactivate the ring towards this. The nitrogen atoms can act as ligands for metal coordination.

-

Benzyl Group: The N-benzyl group protects one of the triazole nitrogens and enhances the compound's lipophilicity.

-

Halogen Substituents: This is where the molecule's primary utility lies.

-

Electronic Effects: Both fluorine and bromine are electron-withdrawing via induction, which lowers the pKa of the remaining N-H proton in the precursor and influences the electron density of the aromatic system.

-

Strategic Functionalization: The bromine atom at the C5 position is the most significant feature for synthetic utility. It serves as a versatile "handle" for further molecular engineering.[3] It can be readily replaced or coupled using a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups. This capability is paramount in drug discovery for generating libraries of analogues for structure-activity relationship (SAR) studies.

-

Caption: Key reactivity and influence sites on the molecule.

Applications in Drug Development and Research

Halogenated benzotriazoles are recognized as privileged structures in medicinal chemistry. Research has shown that compounds with this core scaffold can act as potent and selective inhibitors of key biological targets.

-

Enzyme Inhibition: Halogenated benzotriazoles, particularly tetrabromobenzotriazole (TBBT), are known inhibitors of protein kinase CK2, an important target in oncology.[5] Derivatives have also been identified as inhibitors of viral enzymes like the NTPase/helicase of the Hepatitis C virus.[6] The specific pattern of halogenation is often crucial for potent and selective activity. This compound serves as a valuable intermediate for creating novel analogues to probe these interactions.

-

Pharmaceutical Intermediates: As discussed, the true power of this molecule is its role as a building block.[3] The bromine atom allows for its incorporation into larger, more complex molecules through robust and predictable chemical transformations. This makes it an ideal starting point for the synthesis of novel drug candidates.

-

Anticancer Research: Related structures, such as 1-benzyl-5-bromo-indolin-2-ones, have been synthesized and evaluated as anticancer agents, showing activity against cell lines like MCF-7 (breast cancer) and inhibiting targets such as VEGFR-2.[7] This highlights the potential of the bromo-benzyl scaffold in oncological research.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid formation and inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Disclaimer: This information is for technical guidance and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the manufacturer's SDS before handling this compound.

Conclusion

This compound is more than just a single chemical entity; it is a strategically designed platform for innovation in medicinal chemistry. The combination of a stable benzotriazole core, a lipophilic benzyl group, and, most importantly, a synthetically versatile bromine handle makes it an exceptionally valuable intermediate. Its properties allow researchers to efficiently generate diverse molecular structures, accelerating the discovery of new therapeutic agents by enabling detailed exploration of structure-activity relationships against a range of biological targets. This compound embodies the principles of modern drug design, where functionality and synthetic accessibility are engineered into a single, powerful building block.

References

-

The Power of Halogenation: Enhancing Benzotriazole Functionality for Advanced Applications. (2026, January 14). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 15, 2026, from [Link]

-

This compound [ 1365272-70-3 ]. (n.d.). Chemsigma. Retrieved January 15, 2026, from [Link]

-

1-benzyl-5-bromo-6- Fluorobenzotriazole - Cas No: 1365272-70-3. (n.d.). National Analytical Corporation - Chemical Division. Retrieved January 15, 2026, from [Link]

-

This compound CAS#: 1365272-70-3. (n.d.). ChemWhat. Retrieved January 15, 2026, from [Link]

-

Borkakoti, N. et al. (2008). Halogenated benzimidazoles and benzotriazoles as inhibitors of the NTPase/helicase activities of hepatitis C and related viruses. PubMed. Retrieved January 15, 2026, from [Link]

-

1-Benzyl-5-bromo-6- fluorobenzimidazole. (n.d.). National Analytical Corporation - Chemical Division. Retrieved January 15, 2026, from [Link]

-

Suma, B. V., et al. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research, 3(6), 375-381. Retrieved January 15, 2026, from [Link]

-

1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2023). MDPI. Retrieved January 15, 2026, from [Link]

-

Zare, A., et al. A Review on: Synthesis of Benzotriazole. (2024). IJARIIE. Retrieved January 15, 2026, from [Link]

-

Recent Development of Benzotriazole-Based Medicinal Drugs. (2014). Hilaris Publisher. Retrieved January 15, 2026, from [Link]

-

Structures of all possible halogenated derivatives of benzotriazole. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Benzotriazole in medicinal chemistry: An overview. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

Sources

- 1. 1365272-70-3|this compound|BLD Pharm [bldpharm.com]

- 2. 1365272-70-3 this compound [chemsigma.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 1-Benzyl-5-bromo-6- fluorobenzimidazole Supplier in Mumbai, 1-Benzyl-5-bromo-6- fluorobenzimidazole Trader, Maharashtra [chemicalmanufacturers.in]

- 5. calpaclab.com [calpaclab.com]

- 6. mdpi.com [mdpi.com]

- 7. echemi.com [echemi.com]

An In-Depth Technical Guide to 1-Benzyl-5-bromo-6-fluorobenzotriazole: A Versatile Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-5-bromo-6-fluorobenzotriazole is a synthetic heterocyclic compound that has emerged as a molecule of significant interest in the field of medicinal chemistry. Its unique structural architecture, featuring a benzotriazole core functionalized with a benzyl group, a bromine atom, and a fluorine atom, endows it with a nuanced physicochemical profile. This guide provides a comprehensive technical overview of this compound, delineating its molecular structure, plausible synthetic routes, and robust characterization methodologies. Furthermore, this document explores its potential applications as a versatile building block in the design and development of novel therapeutic agents, drawing upon the established pharmacological importance of benzotriazole derivatives.

Introduction: The Benzotriazole Scaffold in Medicinal Chemistry

Benzotriazole, a fused heterocyclic system, is a privileged scaffold in drug discovery, with its derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The versatility of the benzotriazole nucleus allows for substitution at various positions, enabling the fine-tuning of steric, electronic, and lipophilic parameters to optimize drug-target interactions and pharmacokinetic profiles. The subject of this guide, this compound, is a testament to the modular nature of this scaffold, incorporating three key functional groups that are each known to play significant roles in modulating biological activity.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound (C₁₃H₉BrFN₃) integrates several key features that dictate its chemical behavior and potential biological applications. The fusion of a benzene ring with a 1,2,3-triazole ring forms the core benzotriazole structure. The benzyl group at the N1 position introduces a lipophilic and sterically bulky moiety, which can influence binding to hydrophobic pockets in target proteins.[3] The bromine and fluorine atoms on the benzene ring are particularly noteworthy for their roles in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1365272-70-3 | [4] |

| Molecular Formula | C₁₃H₉BrFN₃ | [4] |

| Molecular Weight | 306.13 g/mol | [4] |

| Appearance | Solid (predicted) | - |

| Solubility | Predicted to be soluble in organic solvents like DMF, DMSO, and chlorinated solvents. | - |

| LogP (Predicted) | 3.38 | - |

| Polar Surface Area (PSA) | 30.71 Ų | - |

The Strategic Role of Halogenation

-

Fluorine: The presence of a fluorine atom can significantly enhance metabolic stability by blocking sites of oxidative metabolism.[5][6] Its high electronegativity can also alter the pKa of nearby functional groups and modulate binding affinity through favorable electrostatic interactions.[7] Furthermore, fluorine substitution can increase a compound's membrane permeability.[8]

-

Bromine: The bromine atom, a larger and more polarizable halogen, can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity.[9][10] It also serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.[11] Bromination has been shown to enhance the therapeutic activity and duration of action of some drugs.[12]

Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-Bromo-6-fluorobenzotriazole

-

To a solution of 4-bromo-5-fluoro-1,2-diaminobenzene (1.0 eq) in glacial acetic acid, add a solution of sodium nitrite (1.1 eq) in water dropwise at 0-5 °C.

-

Stir the reaction mixture at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-bromo-6-fluorobenzotriazole.

Causality: This step utilizes a classical diazotization of one of the amino groups, followed by an intramolecular cyclization to form the triazole ring.[16] Acetic acid serves as both the solvent and the acidic catalyst.

Step 2: Synthesis of this compound

-

To a solution of 5-bromo-6-fluorobenzotriazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and stir until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Causality: This is a standard N-alkylation reaction.[13][14] The base deprotonates the acidic N-H of the benzotriazole, forming a nucleophilic anion that subsequently attacks the electrophilic benzyl bromide. The use of a polar aprotic solvent facilitates this Sₙ2 reaction. It is important to note that N-alkylation of benzotriazoles can lead to a mixture of N1 and N2 isomers, the ratio of which is dependent on the reaction conditions.[17]

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Table 2: Predicted Analytical Data

| Technique | Predicted Observations |

| ¹H NMR | Aromatic protons on the benzotriazole and benzyl rings (multiplets), and a singlet for the benzylic CH₂ protons.[18][19] |

| ¹³C NMR | Distinct signals for the aromatic carbons of both the benzotriazole and benzyl moieties, and a signal for the benzylic carbon.[20][21] |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound, with a characteristic isotopic pattern due to the presence of bromine. |

| HPLC | A single major peak indicating high purity. |

| FT-IR | Characteristic absorption bands for aromatic C-H, C=C, C-N, C-F, and C-Br bonds. |

Applications in Research and Drug Development

The strategic combination of the benzotriazole core, a benzyl group, and halogen atoms makes this compound a highly attractive building block for the synthesis of novel bioactive molecules.

Potential as an Anticancer Agent Scaffold

Benzotriazole derivatives have shown significant promise as anticancer agents, often acting as inhibitors of key enzymes in cancer cell proliferation, such as protein kinases.[1][22][23] The structural features of this compound make it an excellent starting point for the development of such inhibitors.

Caption: Role of this compound in a drug discovery workflow.

Potential as an Antimicrobial Agent Precursor

The benzotriazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[24][25][26] Halogenated benzotriazole derivatives, in particular, have demonstrated enhanced bioactivity.[16] this compound can be utilized to synthesize novel compounds with potential efficacy against a range of bacterial and fungal pathogens.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling halogenated aromatic compounds should be followed.[27][28][29] It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound represents a strategically designed molecule with significant potential as a versatile intermediate in pharmaceutical research and drug development. Its unique combination of a proven bioactive scaffold with functional groups known to enhance pharmacokinetic and pharmacodynamic properties makes it a valuable tool for medicinal chemists. Further exploration of the synthetic utility and biological activity of derivatives of this compound is warranted and holds the promise of yielding novel therapeutic agents.

References

- Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacy and Pharmaceutical Sciences.

- Advancements in benzotriazole derivatives: from synthesis to pharmacological applic

- The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- Role of Fluorine in Drug Design and Drug Action.

- Fluorine as a key element in modern drug discovery and development. LE STUDIUM.

- How Is Fluorine Used in the Medical Field?. Inhance Technologies.

- Synthesis and anticancer activity of benzotriazole derivatives.

- Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Bentham Science.

- Benzotriazole derivatives as Antimicrobial Agents.

- Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free. Taylor & Francis Online.

- The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical.

- Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Ingenta Connect.

- Synthesis and anticancer activity of benzotriazole deriv

- Antimicrobial Activity Of Indole, Benzimidazole And Benzotriazole And Application In Drug Discovery: Review. International Journal of Pharmaceutical Sciences.

- Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.

- N-Alkylation of 7-Chloro-1H-benzo[d]triazole: Application Notes and Generalized Protocols. Benchchem.

- Investigating the Antimicrobial Activity of Deriv

- Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology.

- Review on synthetic study of benzotriazole. GSC Online Press.

- Bromine. Medicine LibreTexts.

- Introducing bromine to the molecular structure as a str

- Introducing bromine to the molecular structure as a strategy for drug design.

- N-Benzyl piperidine Fragment in Drug Discovery. PubMed.

- Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions.

- 13C‐NMR and 1H‐NMR Chemical Shifts in a Correlation Analysis of Benzotriazole Derivatives Active as Plant Growth Regul

- BENZOTRIAZOLE-MEDI

- One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cycliz

- Method of benzotriazole derivatives synthesis.

- B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Royal Society of Chemistry.

- Synthesis of Benzotriazole Derivatives.

- The Power of Halogenation: Enhancing Benzotriazole Functionality for Advanced Applic

- 5-Bromo-6-fluoro-1-(phenylmethyl)

- 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles. PubMed.

- SAFETY D

- This compound [ 1365272-70-3 ]. Chemsigma.

- Drug Design and Relationship of Functional Groups to Pharmacologic Activity. CUTM Courseware.

- An experimental (NMR) and theoretical (GIAO) study of the tautomerism of benzotriazole in solution.

- SAFETY D

- SAFETY D

- Synthesis of Novel Potent Biologically Active N-Benzylisatin-Aryl Hydrazones in Comparison with Lung Cancer Drug 'Gefitinib'. MDPI.

- 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the presence of the...

- The role of physicochemical and topological parameters in drug design.

- Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. JOCPR.

- Physicochemical Descriptors in Property-Based Drug Design.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. researchgate.net [researchgate.net]

- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1365272-70-3 this compound [chemsigma.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. jms.ump.edu.pl [jms.ump.edu.pl]

- 13. tandfonline.com [tandfonline.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. RU2002742C1 - Method of benzotriazole derivatives synthesis - Google Patents [patents.google.com]

- 16. gsconlinepress.com [gsconlinepress.com]

- 17. researchgate.net [researchgate.net]

- 18. 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. 13C‐NMR and 1H‐NMR Chemical Shifts in a Correlation Analysis of Benzotriazole Derivatives Active as Plant Growth Regulators | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity | Bentham Science [eurekaselect.com]

- 23. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 24. researchgate.net [researchgate.net]

- 25. ijpsjournal.com [ijpsjournal.com]

- 26. Investigating the Antimicrobial Activity of Derivatives of Benzotriazole | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]

- 27. echemi.com [echemi.com]

- 28. assets.thermofisher.cn [assets.thermofisher.cn]

- 29. fishersci.com [fishersci.com]

Technical Guide: A Methodological Framework for Determining the Aqueous and Organic Solubility of 1-Benzyl-5-bromo-6-fluorobenzotriazole

Abstract

1-Benzyl-5-bromo-6-fluorobenzotriazole is a heterocyclic compound belonging to a class of molecules with significant interest in medicinal chemistry. Benzotriazole derivatives are recognized as versatile scaffolds in drug design, exhibiting a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] The therapeutic potential of any drug candidate is critically dependent on its physicochemical properties, with solubility being a primary determinant of bioavailability and developability. This guide provides a comprehensive, in-depth framework for the experimental determination of the solubility of this compound. In the absence of publicly available solubility data for this specific molecule, this document serves as a foundational protocol for researchers. It details the gold-standard shake-flask method for determining thermodynamic equilibrium solubility and discusses the application of kinetic solubility assays for higher-throughput screening. The methodologies are grounded in international regulatory standards, such as the ICH M9 guidelines, to ensure data quality and relevance for drug development professionals.[5][6][7][8]

Introduction: The Significance of Benzotriazoles and the Critical Role of Solubility

Benzotriazole and its derivatives are a cornerstone in medicinal chemistry, valued for their unique structural and electronic properties.[1] The fused benzene and triazole rings create a stable, aromatic system that can act as a bioisostere for various functional groups, allowing chemists to modulate the properties of lead compounds to enhance biological activity.[1] These derivatives have been successfully developed into agents with antibacterial, antifungal, anti-inflammatory, and anticancer activities.[2][3][4][9] The subject of this guide, this compound (CAS 1365272-70-3), incorporates key structural motifs—a benzyl group for potential hydrophobic interactions, and halogen substitutions (bromo and fluoro) that can modulate electronic properties, metabolic stability, and binding affinity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1365272-70-3 | [10][11] |

| Molecular Formula | C₁₃H₉BrFN₃ | [11] |

| Molecular Weight | 306.13 g/mol | [11] |

| Structure | (Image of structure would be placed here in a formal document) | |

Solubility is a critical physicochemical parameter that dictates a drug's journey through the body. It directly influences absorption, distribution, metabolism, and excretion (ADME). Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can terminate the progression of an otherwise potent compound.[12] Therefore, the precise and early determination of a compound's solubility profile is paramount.

This guide distinguishes between two key types of solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, when the solution is in equilibrium with the most stable solid form of the compound.[13][14] It is the gold standard for preformulation and lead optimization.[15][16]

-

Kinetic Solubility: This measures the concentration at which a compound, initially dissolved in a stock solvent like DMSO, begins to precipitate when added to an aqueous buffer.[12][17] While often yielding higher values than thermodynamic solubility due to the formation of supersaturated solutions or amorphous precipitates, it is a high-throughput method valuable for early-stage discovery screening.[15][17]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method, as recommended by the OECD and various regulatory bodies like the ICH, is the most reliable technique for determining thermodynamic solubility.[13][18] The principle is to create a saturated solution by agitating an excess of the solid compound in the solvent until equilibrium is reached.

Materials and Equipment

-

This compound (solid powder, purity >98%)

-

Analytical balance

-

Glass scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control (e.g., set to 37 ± 1 °C for physiological relevance)[5][7]

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)

-

Calibrated pH meter

-

Solvents:

-

Aqueous Buffers: Pharmacopoeial buffers at pH 1.2, 4.5, and 6.8 are required to simulate the gastrointestinal tract, as per ICH M9 guidelines.[5][7] A buffer at the pH of minimum solubility should also be tested if known.

-

Organic Solvents: A panel of relevant solvents such as methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), and ethyl acetate.

-

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The key is to ensure undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

-

Solvent Addition: Accurately add a known volume of the desired solvent (e.g., 2 mL of pH 1.2 buffer) to each vial. Prepare a minimum of three replicates for each solvent condition.[7]

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 °C for aqueous buffers, 25 °C for organic solvents). Agitate the samples for a sufficient duration to reach equilibrium. A 24-hour period is common, but the ideal time should be determined empirically by sampling at various time points (e.g., 24, 48, 72 hours) and confirming that the concentration no longer increases.[12][19]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Then, separate the solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. Causality Check: Filtration is critical to prevent undissolved solid particles from artificially inflating the measured concentration.

-

Quantification:

-

Prepare a standard stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO) and create a series of calibration standards through serial dilution.

-

Accurately dilute the filtered supernatant (the saturated solution) with the appropriate mobile phase or solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted samples via a validated analytical method, typically HPLC-UV or LC-MS.

-

-

Calculation and Reporting:

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility by multiplying the measured concentration by the dilution factor.

-

Report the solubility in standard units (e.g., mg/mL or µg/mL) and also as molarity (mol/L). The mean and standard deviation for the replicates should be reported.[20]

-

Workflow Diagram for Thermodynamic Solubility Determination

Caption: Workflow for Shake-Flask Thermodynamic Solubility Determination.

High-Throughput Screening: Kinetic Solubility Assay

For early-stage drug discovery where compound availability is limited and throughput is essential, a kinetic solubility assay is often employed.[12] This method relies on precipitating the compound from a DMSO stock solution into an aqueous buffer.

Abbreviated Protocol

-

Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Assay: Add a small volume of the DMSO stock (e.g., 1-2 µL) to a larger volume of aqueous buffer (e.g., 100-200 µL) in a microplate well. This is typically done in a serial dilution format.

-

Incubation: Shake the plate for a short period (e.g., 1-2 hours) at room temperature.[12]

-

Detection: Measure the amount of precipitate formed. This can be done directly via light scattering (nephelometry) or indirectly by filtering the plate, and then quantifying the amount of compound remaining in the filtrate via UV spectroscopy or LC-MS.[12]

Interpreting Kinetic vs. Thermodynamic Data

It is crucial to understand that kinetic solubility values are often higher than thermodynamic ones.[15][17] This is because the rapid precipitation from DMSO can form an amorphous, more soluble state rather than the most stable crystalline form.[15] Therefore, kinetic solubility answers the question, "At what concentration does the compound precipitate under these conditions?", while thermodynamic solubility answers, "What is the maximum concentration of the compound that can be dissolved at equilibrium?".[15]

Caption: Conceptual Differences: Thermodynamic vs. Kinetic Solubility.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvent systems.

Table 2: Hypothetical Solubility Data for this compound

| Solvent/Buffer | pH | Temperature (°C) | Solubility (µg/mL) ± SD | Solubility (mM) ± SD |

|---|---|---|---|---|

| Phosphate Buffer | 1.2 | 37 | Experimental Value | Calculated Value |

| Acetate Buffer | 4.5 | 37 | Experimental Value | Calculated Value |

| Phosphate Buffer | 6.8 | 37 | Experimental Value | Calculated Value |

| Methanol | N/A | 25 | Experimental Value | Calculated Value |

| Acetonitrile | N/A | 25 | Experimental Value | Calculated Value |

| DMSO | N/A | 25 | Experimental Value | Calculated Value |

According to the ICH Biopharmaceutics Classification System (BCS), a drug is considered "highly soluble" if its highest therapeutic dose can dissolve in 250 mL or less of aqueous media across the pH range of 1.2-6.8.[5][7] The experimental data generated using this guide would be the first step in making such a classification for this compound.

Conclusion

While specific solubility data for this compound is not currently available in the public domain, this technical guide provides the rigorous, validated methodology required to generate this critical information. By adhering to the gold-standard shake-flask protocol for thermodynamic solubility and leveraging high-throughput kinetic assays for initial screening, researchers in drug development can build a comprehensive understanding of this compound's physicochemical profile. This foundational knowledge is indispensable for guiding formulation strategies, interpreting biological data, and ultimately determining the therapeutic potential of this promising benzotriazole derivative.

References

- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Benzotriazole: A bicyclic heterocyclic compound with important implications in medicinal chemistry.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.

- An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (n.d.). Journal of Chemistry.

- GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications.

- National Center for Biotechnology Information. (n.d.). Benzotriazole: An overview on its versatile biological behavior. PubMed Central.

- Hilaris Publisher. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs.

- National Center for Biotechnology Information. (2024). Will we ever be able to accurately predict solubility?. PubMed Central.

- ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of....

- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- National Center for Biotechnology Information. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central.

- ChemicalBook. (n.d.). This compound | 1365272-70-3.

- Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). PDF.

- J-Stage. (n.d.). Overview of the ICH-M9 Guideline: Biopharmaceutics Classification System (BCS) -based Biowaiver.

- European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5.

- European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers - Step 5.

- ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.

- Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.

- ChemWhat. (n.d.). This compound CAS#: 1365272-70-3.

- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview of the ICH-M9 Guideline: Biopharmaceutics Classification System (BCS) -based Biowaiver [jstage.jst.go.jp]

- 7. ema.europa.eu [ema.europa.eu]

- 8. database.ich.org [database.ich.org]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. This compound | 1365272-70-3 [chemicalbook.com]

- 11. chemwhat.com [chemwhat.com]

- 12. enamine.net [enamine.net]

- 13. Will we ever be able to accurately predict solubility? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. ovid.com [ovid.com]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. ema.europa.eu [ema.europa.eu]

- 20. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 1-Benzyl-5-bromo-6-fluorobenzotriazole

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive, theoretical analysis of the spectroscopic characteristics of 1-Benzyl-5-bromo-6-fluorobenzotriazole (C₁₃H₉BrFN₃). In the absence of published experimental data for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from analogous structures to predict its ¹H NMR, ¹³C NMR, and mass spectrometry profiles. The guide is structured to serve as a robust predictive resource for researchers involved in the synthesis, purification, and characterization of this compound, offering a detailed theoretical framework to anticipate and interpret experimental results. Methodologies for data acquisition are also provided to ensure alignment with best practices in analytical chemistry.

Introduction and Molecular Overview

This compound is a halogenated N-benzyl benzotriazole derivative. Its structure combines a stable benzotriazole heterocyclic core, a flexible benzyl group, and the strong electronic influence of bromine and fluorine substituents. These features make it a molecule of interest in medicinal chemistry and materials science, where such scaffolds are often explored for their biological activity and unique chemical properties.

Accurate structural elucidation is the bedrock of chemical research and development. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for confirming molecular structure, assessing purity, and understanding chemical environments. This guide offers a detailed, predictive exploration of the spectroscopic data for this compound.

Molecular Properties:

-

Chemical Formula: C₁₃H₉BrFN₃

-

Molecular Weight: 306.14 g/mol (for ⁷⁹Br), 308.14 g/mol (for ⁸¹Br)

-

CAS Number: 1365272-70-3

Predicted ¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The predicted spectrum of this compound is expected to show distinct signals for the benzyl group and the substituted benzotriazole ring.

Causality Behind Predictions: The chemical shifts (δ) are predicted based on established ranges for specific proton types (e.g., benzylic, aromatic) and the known electronic effects (inductive and mesomeric) of the substituents.[1][2] The fluorine and bromine atoms are electron-withdrawing, which generally deshields nearby protons, shifting their signals to a higher frequency (downfield). Coupling constants (J) are predicted based on the through-bond interactions between neighboring non-equivalent nuclei, particularly the strong coupling expected between protons and the adjacent fluorine atom.

Predicted ¹H NMR Data

| Proton Label | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constants (J in Hz) | Integration | Rationale |

| **Hₐ (CH₂) ** | ~ 5.8 - 6.0 | Singlet (s) | N/A | 2H | Benzylic protons adjacent to the electron-withdrawing triazole nitrogen.[3] |

| Hₑ, Hf (ortho, meta) | ~ 7.3 - 7.5 | Multiplet (m) | ~ 7-8 (J_HH_) | 5H | Protons of the unsubstituted benzyl ring, appearing as a complex multiplet. |

| Hₖ (para) | |||||

| H₄ | ~ 8.0 - 8.2 | Doublet (d) | ³J_HF_ ≈ 8-10 Hz | 1H | Deshielded by the triazole ring and ortho to the strongly electronegative fluorine atom. |

| H₇ | ~ 7.8 - 8.0 | Doublet (d) | ⁴J_HF_ ≈ 4-6 Hz | 1H | Deshielded by the triazole ring and ortho to the bromine atom. Exhibits weaker four-bond coupling to fluorine. |

Experimental Protocol: ¹H NMR Spectroscopy

This protocol provides a self-validating system for acquiring high-quality ¹H NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is recommended if solubility is a concern.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.

-

-

Instrument Setup:

-

Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a sharp, symmetrical peak shape for the TMS or residual solvent signal. This is a critical step for data quality.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set a spectral width of approximately 12-16 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in positive absorption mode with a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Visualization: ¹H NMR Analysis Workflow

Caption: Workflow for ¹H NMR spectroscopic analysis.

Predicted ¹³C NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. In a standard proton-decoupled spectrum, each unique carbon atom appears as a single line. The presence of fluorine introduces C-F coupling, which can split carbon signals into doublets or multiplets, providing valuable structural information.[4]

Causality Behind Predictions: The predicted chemical shifts are based on the standard values for aromatic and benzylic carbons, modified by substituent effects.[5][6][7] Fluorine causes a significant downfield shift for the directly attached carbon (C-6) and induces characteristic coupling constants over one, two, and three bonds (¹J_CF, ²J_CF, ³J_CF). Bromine typically induces a slight upfield shift on the carbon it is attached to (C-5) due to the heavy atom effect.

Predicted ¹³C NMR Data

| Carbon Label | Predicted δ (ppm) | Predicted J_CF (Hz) | Rationale |

| **Cₐ (CH₂) ** | ~ 52 - 55 | - | Benzylic carbon attached to nitrogen. |

| Cₖ (benzyl, ipso) | ~ 135 - 137 | - | Quaternary carbon of the benzyl ring attached to the CH₂ group. |

| Cₑ, Cₖ, Hf (benzyl) | ~ 128 - 130 | - | Aromatic CH carbons of the benzyl ring, likely appearing as 2-3 distinct signals. |

| C₆ (C-F) | ~ 150 - 155 | ¹J_CF ≈ 240-250 | Directly attached to fluorine, resulting in a large downfield shift and a very large one-bond coupling constant. |

| C₅ (C-Br) | ~ 110 - 115 | ²J_CF ≈ 20-25 | Attached to bromine (upfield shift) and two bonds away from fluorine (two-bond coupling). |

| C₄ | ~ 118 - 122 | ²J_CF ≈ 20-25 | Aromatic CH carbon two bonds away from fluorine. |

| C₇ | ~ 112 - 116 | ³J_CF ≈ 5-10 | Aromatic CH carbon three bonds away from fluorine. |

| C₇ₐ, C₃ₐ (Quaternary) | ~ 132 - 145 | ³J_CF or ⁴J_CF ≈ 5-15 | Bridgehead carbons of the benzotriazole ring. Their exact shifts are difficult to predict but will be in the aromatic quaternary region. |

Visualization: Structure-Spectra Correlation Logic

Caption: Logical flow from molecular structure to predicted ¹³C NMR signals.

Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique that also induces fragmentation, providing a unique "fingerprint" that can be used for structural elucidation.

Causality Behind Predictions: The fragmentation of this compound under EI-MS is predicted to be dominated by the cleavage of the weakest bonds and the formation of the most stable carbocations.[8][9] The N-CH₂ bond is particularly susceptible to cleavage, leading to the highly stable benzyl/tropylium cation. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will produce a characteristic isotopic pattern for any fragment containing it.[10]

Predicted Molecular Ion and Major Fragments

| m/z (for ⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion/Structure | Comments |

| 306 / 308 | [C₁₃H₉BrFN₃]⁺ | Molecular Ion (M⁺) . Expected to be of moderate intensity. The M⁺/[M+2]⁺ ratio will be ~1:1, confirming the presence of one bromine atom. |

| 278 / 280 | [C₁₃H₉BrFN]⁺ | Loss of N₂ (28 Da) from the molecular ion. A common fragmentation for triazoles. |

| 91 | [C₇H₇]⁺ | Base Peak . Formation of the highly stable benzyl cation (rearranges to tropylium ion). This is the most favorable fragmentation pathway. |

| 215 / 217 | [C₆H₂BrFN₃]⁺ | Loss of the phenyl group (C₇H₇•, 91 Da) from the molecular ion. |

| 65 | [C₅H₅]⁺ | Loss of acetylene (C₂H₂) from the tropylium ion (m/z 91). |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or dichloromethane.

-

-

Instrumentation (example: GC-MS):

-

Gas Chromatograph (GC):

-

Injector Temperature: 250 °C.

-

Column: A standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Ion Source Temperature: 230 °C.

-

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺) and its [M+2]⁺ isotope peak to confirm the molecular weight and presence of bromine.

-

Identify the base peak (the most intense peak in the spectrum).

-

Analyze the major fragment ions and propose fragmentation pathways consistent with the molecular structure.

-

Visualization: Predicted EI-MS Fragmentation Pathway

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a detailed, theory-grounded prediction of the ¹H NMR, ¹³C NMR, and mass spectral data for this compound. The predicted spectra are characterized by distinct signals arising from the benzyl and substituted benzotriazole moieties, with notable effects from the fluorine and bromine substituents, including characteristic C-F coupling in NMR and a clear M⁺/[M+2]⁺ isotopic pattern in mass spectrometry. The fragmentation is expected to be dominated by the formation of the m/z 91 benzyl/tropylium cation. While this guide offers an authoritative framework for anticipating analytical results, experimental verification remains the ultimate standard for structural confirmation. The provided protocols outline a robust approach for obtaining such experimental data.

References

-

ResearchGate. "The ¹H NMR signals for the methylene proton signals of the benzyl group..." Available at: [Link]

-

University of California, Davis. "Table of Characteristic Proton NMR Shifts." Available at: [Link]

-

ResearchGate. "Observed and Calculated 1H Chemical Shifts (δ in ppm) for Series of 1X-Benzotriazole Derivatives." Available at: [Link]

-

Zhou, Z., et al. (2024). "Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning." Metabolites. Available at: [Link]

-

Chemistry Stack Exchange. "1H splitting pattern of benzyl CH2 protons." Available at: [Link]

-

Chemistry LibreTexts. "¹H NMR Spectra and Interpretation." Available at: [Link]

-

Oregon State University. "1H NMR Chemical Shift." Available at: [Link]

-

Royal Society of Chemistry. "13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds." Available at: [Link]

-

The University of Liverpool Repository. "PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES." Available at: [Link]

-

Magritek. "Simultaneous Proton and Fluorine decoupled 13C NMR." Available at: [Link]

-

ResearchGate. "13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects." Available at: [Link]

-

Chemguide. "FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS." Available at: [Link]

-

YouTube. "Predicting Chemical Shifts in an 1H-NMR Spectrum." Available at: [Link]

-

Organic Chemistry Data. "13C NMR Chemical Shifts." Available at: [Link]

-

"13C NMR Chemical Shift Table." PDF available through various academic sources. Example: [Link]

-

ResearchGate. "Calculated Absolute Shieldings (σ, ppm) and Experimental Chemical Shifts (δ, ppm)." Available at: [Link]

-

IDEAS/RePEc. "Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide." Available at: [Link]

-

ResearchGate. "Spectral characterization, DFT, docking and cytotoxicity of N-benzyl-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4-carbothioamide and its metal complexes." Available at: [Link]

-

eGyanKosh. "MASS SPECTROMETRY: FRAGMENTATION PATTERNS." Available at: [Link]

-

Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Available at: [Link]

-

International Journal of Research and Scientific Innovation (IJRSI). "Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide." Available at: [Link]

-

Doc Brown's Chemistry. "Interpreting the mass spectrum of benzene C6H6." Available at: [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 5. researchgate.net [researchgate.net]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the NMR Analysis of 1-Benzyl-5-bromo-6-fluorobenzotriazole

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the complete Nuclear Magnetic Resonance (NMR) analysis of 1-benzyl-5-bromo-6-fluorobenzotriazole, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Given the absence of a complete, published NMR assignment for this specific molecule, this document serves as a predictive and methodological guide. It leverages fundamental NMR principles and spectral data from analogous structures to forecast the expected ¹H, ¹³C, and ¹⁹F NMR spectra. We will detail the causal electronic effects of the substituents that govern the predicted chemical shifts and coupling constants. Furthermore, this guide presents field-proven, step-by-step protocols for sample preparation, data acquisition (1D and 2D NMR), and a logical workflow for structural verification. The methodologies described are designed to be self-validating, ensuring researchers can confidently elucidate and confirm the structure of this and similar complex molecules.

Introduction: The Analytical Challenge

This compound is a substituted benzotriazole derivative. The benzotriazole core is a prevalent scaffold in pharmaceutical development, agrochemicals, and materials science, valued for its unique chemical properties and biological activities. The specific substitution pattern—a bulky benzyl group on N1, and electron-withdrawing bromine and fluorine atoms on the benzene ring—creates a unique electronic environment that requires a multi-faceted analytical approach for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of such organic molecules in solution.[1] However, the interplay between the substituents presents a non-trivial analytical puzzle. The fluorine atom, in particular, introduces heteronuclear coupling to both proton (¹H) and carbon (¹³C) nuclei, which can complicate spectra but also provides invaluable connectivity information.[2] This guide provides the theoretical foundation and practical protocols necessary to navigate this complexity.

Molecular Structure and Predicted NMR Landscape

To systematically analyze the NMR data, a clear atom numbering system is essential. The structure and numbering for this compound are presented below.

Caption: Recommended workflow for the complete NMR analysis and structural verification.

Protocol: Sample Preparation

Rationale: Proper sample preparation is critical for acquiring high-quality, reproducible NMR data. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. [3]Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR.

-

Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS. The choice of solvent can significantly affect chemical shifts, so consistency is key for comparing data. [4][5]3. Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is required.

-

Transfer: Ensure the solution height in the tube is sufficient for the instrument's detection coil (typically ~4-5 cm).

Protocol: 1D NMR Data Acquisition

Rationale: 1D spectra provide the fundamental information on chemical shifts, integrals (for ¹H), and multiplicities. Acquiring both proton-coupled and decoupled spectra for ¹⁹F and ¹³C is essential for observing and measuring coupling constants.

-

¹H NMR:

-

Acquire a standard proton spectrum over a range of -1 to 12 ppm.

-

Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

To observe H-F couplings clearly, ensure the digital resolution is adequate.

-

-

¹³C{¹H} NMR:

-

Acquire a proton-decoupled carbon spectrum over a range of 0 to 180 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

This experiment will reveal the chemical shifts of all carbon atoms and show C-F couplings.

-

-

¹⁹F NMR:

-

Acquire a spectrum over a range of -80 to -160 ppm.

-

Acquire both a proton-decoupled and a proton-coupled spectrum to clearly identify and measure the J_HF coupling constants.

-

Protocol: 2D NMR Data Acquisition

Rationale: 2D NMR experiments are indispensable for assembling the molecular structure. They provide unambiguous evidence of through-bond connectivity, resolving any ambiguities from the 1D spectra.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It will be used to confirm the connectivity within the benzyl ring.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. [6]It is the most reliable way to assign the protonated carbons (C4, C7, C8, and C9-C13).

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-4 bonds away. It is crucial for identifying the quaternary carbons and piecing together the molecular fragments. For example, correlations from the benzylic protons (H8) to C7a and C9 will definitively link the benzyl group to the benzotriazole core.

Data Interpretation and Structural Validation

The final step is to integrate all acquired data into a single, cohesive structural assignment.

-

¹H and ¹⁹F Analysis: Start by assigning the singlets, doublets, and multiplets in the ¹H spectrum. Use the coupling constants observed in both the ¹H and ¹⁹F spectra to confirm the ³J_HF and ⁴J_HF interactions.

-

HSQC Analysis: Use the HSQC spectrum to assign the chemical shift of each protonated carbon based on the already assigned proton signals. [7]3. HMBC Analysis: Use the key HMBC correlations to assemble the final structure.

-

H4 to C5, C6, and C7a: Confirms the position of H4.

-

H7 to C5, C6, and C3a: Confirms the position of H7.

-

H8 to C7a and C9: Links the benzyl group to the N1 position and the phenyl ring.

-

Conclusion

The NMR analysis of this compound requires a systematic and multi-technique approach. By leveraging the predictive power of fundamental NMR principles and executing a well-designed suite of 1D and 2D experiments, researchers can overcome the complexities introduced by the multiple substituents. The workflow detailed in this guide—from careful sample preparation to the integrated analysis of ¹H, ¹³C, ¹⁹F, COSY, HSQC, and HMBC data—provides a reliable and authoritative pathway to the unambiguous structural elucidation of this and other similarly complex molecules, empowering drug discovery and chemical research professionals.

References

-

Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. AIR FORCE MATERIALS LAB WRIGHT-PATTERSON AFB OHIO. Available at: [Link]

-

Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis. Available at: [Link]

-

Reddit r/chemhelp Community. (2022). How does solvent choice effect chemical shift in NMR experiments? Reddit. Available at: [Link]

-

Cubberley, M. S., & Iverson, B. L. (2001). ¹H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Journal of the American Chemical Society, 123(31), 7560–7563. Available at: [Link]

-

Kenwright, A. M., & Mosely, J. A. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Communications, 54(74), 10391–10394. Available at: [Link]

-

Royal Society of Chemistry. (2015). Electronic Supplementary Material (ESI) for ChemComm. Available at: [Link]

-

ChemWhat. This compound. Available at: [Link]

-

Pappuru, S., Chakraborty, D., & Ramkumar, V. (2017). Supporting Information for “Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes...". The Royal Society of Chemistry. Available at: [Link]

-

El-Malah, A. A., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3203. Available at: [Link]

-

NATIONAL ANALYTICAL CORPORATION. 1-Benzyl-5-bromo-6- fluorobenzimidazole. Available at: [Link]

-

Yranzo, G. I., et al. (2008). 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles. Magnetic Resonance in Chemistry, 46(7), 650–658. Available at: [Link]

-

Chemsigma. This compound. Available at: [Link]

-

SpectraBase. 1-benzyl-1H-benzotriazole - Optional[13C NMR]. Available at: [Link]

-